molecular formula C17H20N4O2 B15039291 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B15039291
M. Wt: 312.37 g/mol
InChI Key: HANFJTDYRGRJOL-WOJGMQOQSA-N
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Description

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a methoxyphenyl group and a tetrahydroindazole core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative .

Scientific Research Applications

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a tetrahydroindazole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-11(12-7-9-13(23-2)10-8-12)18-21-17(22)16-14-5-3-4-6-15(14)19-20-16/h7-10H,3-6H2,1-2H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

HANFJTDYRGRJOL-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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